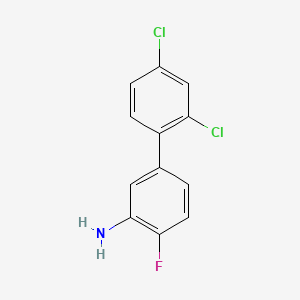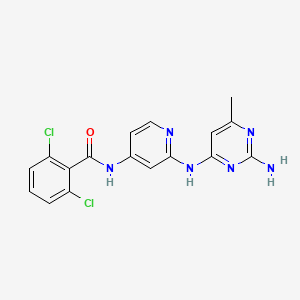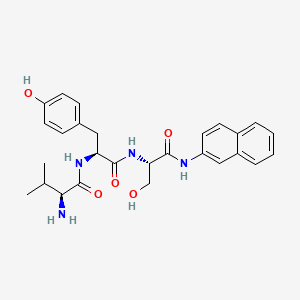![molecular formula C36H52O13 B597962 3-[(1S,3R,7R,10R,11S,14S)-14-[(2R,3R,4S,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one CAS No. 144223-70-1](/img/structure/B597962.png)
3-[(1S,3R,7R,10R,11S,14S)-14-[(2R,3R,4S,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(1S,3R,7R,10R,11S,14S)-14-[(2R,3R,4S,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one, also known as this compound, is a useful research compound. Its molecular formula is C36H52O13 and its molecular weight is 692.799. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Dehydroadynerigenin glucosyldigitaloside, also known as 3-[(1S,3R,7R,10R,11S,14S)-14-[(2R,3R,4S,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one, is a natural product that belongs to the class of flavonoids . It is a secondary metabolite found in plants and has many bioactive properties .
Mode of Action
It is known to possess antioxidant activity and anti-inflammatory effects , suggesting that it may interact with targets involved in oxidative stress and inflammation.
Biochemical Pathways
The exact biochemical pathways affected by Dehydroadynerigenin glucosyldigitaloside are currently unknown. Given its antioxidant and anti-inflammatory properties , it is plausible that it may influence pathways related to oxidative stress and inflammation.
Result of Action
Its known antioxidant and anti-inflammatory properties suggest that it may help mitigate oxidative stress and inflammation at the cellular level .
Conclusion
While Dehydroadynerigenin glucosyldigitaloside is known to possess antioxidant and anti-inflammatory properties , much about its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, and the influence of environmental factors, remains to be elucidated
Biochemical Analysis
Biochemical Properties
Dehydroadynerigenin glucosyldigitaloside plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects. Additionally, it interacts with inflammatory mediators, reducing inflammation through inhibition of pro-inflammatory cytokines .
Cellular Effects
Dehydroadynerigenin glucosyldigitaloside influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate cell signaling pathways such as the NF-κB pathway, leading to reduced inflammation. Furthermore, it affects gene expression by upregulating antioxidant genes and downregulating pro-inflammatory genes. This compound also impacts cellular metabolism by enhancing the activity of enzymes involved in detoxification processes .
Molecular Mechanism
At the molecular level, Dehydroadynerigenin glucosyldigitaloside exerts its effects through binding interactions with specific biomolecules. It binds to and inhibits the activity of enzymes involved in the production of reactive oxygen species (ROS), thereby reducing oxidative stress. Additionally, it activates antioxidant response elements (ARE) in the genome, leading to increased expression of antioxidant proteins. This compound also inhibits the activation of pro-inflammatory transcription factors, resulting in decreased expression of inflammatory cytokines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dehydroadynerigenin glucosyldigitaloside have been observed to change over time. The compound is relatively stable when stored at -20°C for long-term storage. Its efficacy may decrease if stored in solution at -20°C for more than one month. Long-term studies have shown that Dehydroadynerigenin glucosyldigitaloside maintains its bioactive properties over extended periods, with minimal degradation .
Dosage Effects in Animal Models
The effects of Dehydroadynerigenin glucosyldigitaloside vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as reduced inflammation and oxidative stress. At higher doses, it may cause toxic or adverse effects, including liver toxicity and gastrointestinal disturbances. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits without causing harm .
Metabolic Pathways
Dehydroadynerigenin glucosyldigitaloside is involved in various metabolic pathways, including those related to oxidative stress and inflammation. It interacts with enzymes such as superoxide dismutase (SOD) and catalase, enhancing their activity and promoting the detoxification of ROS. Additionally, it affects metabolic flux by modulating the levels of key metabolites involved in antioxidant defense and inflammatory responses .
Transport and Distribution
Within cells and tissues, Dehydroadynerigenin glucosyldigitaloside is transported and distributed through interactions with specific transporters and binding proteins. It is known to bind to plasma proteins, facilitating its distribution throughout the body. The compound accumulates in tissues with high oxidative stress and inflammation, such as the liver and kidneys, where it exerts its bioactive effects .
Subcellular Localization
Dehydroadynerigenin glucosyldigitaloside is localized to specific subcellular compartments, including the cytoplasm and mitochondria. Its activity is influenced by its localization, as it targets enzymes and proteins involved in oxidative stress and inflammation within these compartments. Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific cellular locations .
Properties
IUPAC Name |
3-[(1S,3R,7R,10R,11S,14S)-14-[(2R,3R,4S,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H52O13/c1-17-29(48-31-27(41)26(40)25(39)22(15-37)47-31)30(43-4)28(42)32(45-17)46-20-6-9-33(2)19(14-20)5-11-35-23(33)8-10-34(3)21(7-12-36(34,35)49-35)18-13-24(38)44-16-18/h7,13,17,19-20,22-23,25-32,37,39-42H,5-6,8-12,14-16H2,1-4H3/t17-,19?,20+,22-,23-,25-,26+,27-,28-,29+,30+,31+,32+,33+,34-,35+,36-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJZNLQMTRZTJF-WPBYJKQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CC=C6C7=CC(=O)OC7)C)C)O)OC)OC8C(C(C(C(O8)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5(C(=CC[C@]56[C@]4(O6)CCC3C2)C7=CC(=O)OC7)C)C)O)OC)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
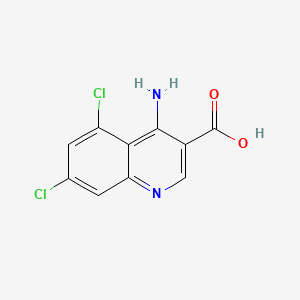
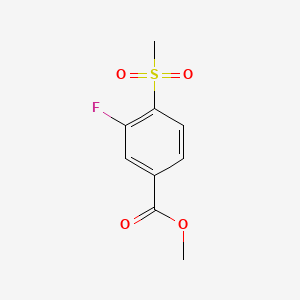
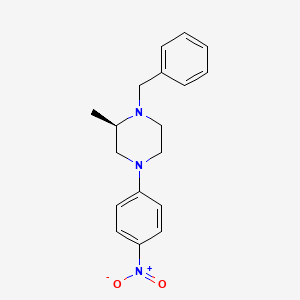

![(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride](/img/structure/B597885.png)
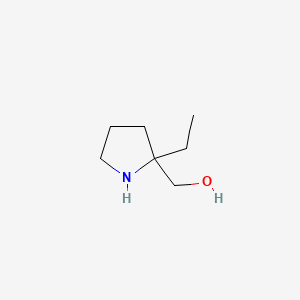


![3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B597893.png)
![6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B597896.png)
